molecular formula C24H22ClFN4O4 B1671049 Eribaxaban CAS No. 536748-46-6

Eribaxaban

Cat. No. B1671049
M. Wt: 484.9 g/mol
InChI Key: QQBKAVAGLMGMHI-WIYYLYMNSA-N
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Description

Eribaxaban is a small molecule that falls under the category of experimental drugs . It belongs to the class of organic compounds known as proline and derivatives . These are compounds containing proline or a derivative thereof resulting from the reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom . Eribaxaban was developed for the treatment of venous thrombosis .


Molecular Structure Analysis

Eribaxaban has a molecular formula of C24H22ClFN4O4 . The fully optimized conformers of Eribaxaban show a characteristic l-shape structure . The water has a remarkable effect on the equilibrium geometry .


Physical And Chemical Properties Analysis

Eribaxaban exhibits predictable pharmacokinetics and pharmacodynamics . The geometries and energies of Eribaxaban in both the gas-phase and aqueous solution were studied using the Becke3LYP/6-31++G (d,p) or Grimme’s B97D/6-31++G (d,p) method .

Safety And Hazards

While specific safety and hazard information for Eribaxaban is not available, there are studies on the safety profile of similar drugs like Rivaroxaban .

properties

IUPAC Name

(2R,4R)-1-N-(4-chlorophenyl)-2-N-[2-fluoro-4-(2-oxopyridin-1-yl)phenyl]-4-methoxypyrrolidine-1,2-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClFN4O4/c1-34-18-13-21(30(14-18)24(33)27-16-7-5-15(25)6-8-16)23(32)28-20-10-9-17(12-19(20)26)29-11-3-2-4-22(29)31/h2-12,18,21H,13-14H2,1H3,(H,27,33)(H,28,32)/t18-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBKAVAGLMGMHI-WIYYLYMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(N(C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)N4C=CC=CC4=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@@H](N(C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)N4C=CC=CC4=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClFN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60201915
Record name Eribaxaban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eribaxaban

CAS RN

536748-46-6
Record name Eribaxaban
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=536748-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eribaxaban [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0536748466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eribaxaban
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06920
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Eribaxaban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERIBAXABAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FCH6YDY7Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
164
Citations
J Yuan, ZQ Cai, CJ Huang, WR Xu - Acta Crystallographica Section …, 2010 - scripts.iucr.org
… The title compound is an intermediate in the preparation of the direct FXa inhibitor, eribaxaban {systematic name: (2R,4R)-N 1 -(4-chlorophenyl)-N 2 -[2-fluoro-4-(2-oxopyridin-1(2H)-yl)…
Number of citations: 10 scripts.iucr.org
I Ahrens, K Peter, GYH Lip, C Bode - Discovery medicine, 2012 - discoverymedicine.com
… eribaxaban once daily during the course of the study while the lower doses of 0.1mg, 0.3mg, and 0.5mg were discontinued. Eribaxaban … events was noted with eribaxaban. Based on the …
Number of citations: 42 www.discoverymedicine.com
M Remko, A Remková, R Broer - Molecules, 2016 - mdpi.com
… The geometries and energies of factor Xa inhibitors edoxaban, eribaxaban, fidexaban, darexaban, … According to the calculated pKa values eribaxaban and letaxaban are in neutral …
Number of citations: 17 www.mdpi.com
BI Eriksson, DJ Quinlan, JI Weitz - Clinical pharmacokinetics, 2009 - Springer
For the past five decades, there has been little progress in the development of oral anticoagulants, with the choices being limited to the vitamin K antagonists (VKAs). The situation is …
Number of citations: 685 link.springer.com
G Lippi, R Gosselin, EJ Favaloro - Seminars in thrombosis and …, 2019 - thieme-connect.com
… young subjects receiving different dosage of eribaxaban (between 5 and 30 mg) or placebo, along with a cohort of elderly people who instead received 5 mg eribaxaban or placebo.[36] …
Number of citations: 57 www.thieme-connect.com
E Perzborn - Hämostaseologie, 2009 - thieme-connect.com
Oral factor Xa (FXa) inhibitors are a promising alternative to current anticoagulants. This paper reviews the latest developments of oral direct FXa inhibitors and focuses on those which …
Number of citations: 45 www.thieme-connect.com
Z Wang, J Zheng, Y Zhao, Y Xiang, X Chen… - Cellular Physiology and …, 2017 - karger.com
… For secondary outcomes, we found that betrixaban, dalteparin, warfarin, and eribaxaban were … Betrixaban, dalteparin, warfarin, and eribaxaban are ideal for preventing major VTE and …
Number of citations: 8 karger.com
M Bondarenko, C Curti, M Montana… - Journal of Pharmacy …, 2013 - hal.science
… New antithrombotics such as rivaroxaban, apixaban, betrixaban, edoxaban, darexaban, TAK-442, LY517717, eribaxaban, otamixaban are being developed to overcome current …
Number of citations: 17 hal.science
JM Smallheer, ML Quan - Annual Reports in Medicinal Chemistry, 2009 - Elsevier
… Eribaxaban showed a dose-dependent reduction in thrombus weight with an EC 50 of 40 ng… A dose-ranging study to determine a dose of eribaxaban equivalent to enoxaparin 30 mg …
Number of citations: 4 www.sciencedirect.com
G Lippi, EJ Favaloro - Annals of translational medicine, 2017 - researchgate.net
The current armamentarium of anticoagulant drugs is broad and multifaceted (1)(Figure 1). Historically, anticoagulant treatment has been based on administration of vitamin K …
Number of citations: 18 www.researchgate.net

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